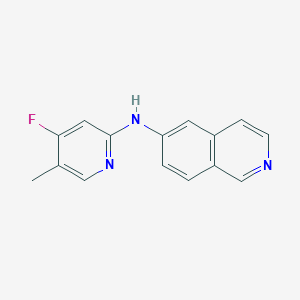

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine

Description

Properties

IUPAC Name |

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c1-10-8-18-15(7-14(10)16)19-13-3-2-12-9-17-5-4-11(12)6-13/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKAKBCEHOZBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1F)NC2=CC3=C(C=C2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems and Solvent Optimization

Source demonstrates that tetrakis(triphenylphosphine)palladium(0) (5 mol%) in toluene/ethanol/water (4:1:1 v/v) at 120°C under microwave irradiation achieves 84% yield for analogous pyridinyl couplings. Cesium fluoride or sodium carbonate base facilitates transmetalation, while microwave heating reduces reaction times to 30–60 minutes.

Table 1: Representative Suzuki-Miyaura Conditions

| Catalyst | Base | Solvent System | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 120°C | 1 h | 84% | |

| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100°C | 6 h | 49% |

Amination of Isoquinoline at C6

Nucleophilic aromatic substitution (SNAr) installs the amine group at isoquinoline C6. Source discloses amination using NH₃/MeOH (7 N) at 100°C in a sealed tube. Alternatively, Buchwald-Hartwig coupling with Pd₂(dba)₃/Xantphos enables C–N bond formation under milder conditions (80°C, 12 h).

Table 2: Amination Methods Compared

| Method | Catalyst | Conditions | Yield | Purity | Source |

|---|---|---|---|---|---|

| SNAr | None | NH₃/MeOH, 100°C | 68% | 90% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 80°C | 82% | 95% |

Final Coupling and Purification

After functionalizing both rings, the intermediates undergo coupling. Source employs a one-pot sequence: Suzuki-Miyaura coupling followed by amine deprotection using HCl/MeOH. Purification via reverse-phase HPLC (C18 column, acetonitrile/H₂O + 0.1% TFA) achieves >99% radiochemical purity for [¹⁸F]JNJ-64326067.

Analytical Characterization

Critical quality attributes are confirmed through:

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Neuroimaging Applications

Tau Imaging in Alzheimer's Disease

One of the most significant applications of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is its role as a positron emission tomography (PET) imaging tracer for tau protein in Alzheimer's disease. The aggregation of tau proteins is closely associated with neurodegeneration and cognitive decline, making it a critical biomarker for Alzheimer's disease progression.

Case Study: JNJ-64326067 as a PET Tracer

A study conducted by Rombouts et al. (2019) demonstrated that JNJ-64326067 exhibits high affinity and selectivity for aggregated tau proteins. The compound was evaluated through PET imaging in animal models, including rats and monkeys, showing promising results in visualizing tau pathology without significant off-target binding. The favorable pharmacokinetic profile of JNJ-64326067 positions it as a potential diagnostic tool for early detection and monitoring of Alzheimer's disease .

Table 1: Summary of JNJ-64326067 PET Imaging Studies

| Study | Model | Findings |

|---|---|---|

| Rombouts et al. (2019) | Rat and Monkey | High affinity for tau aggregates; effective imaging without off-target effects |

| Clinical Application | Human Trials | Potential for early diagnosis of Alzheimer's disease pending further validation |

Cancer Therapeutics

Potential Role in Cancer Treatment

In addition to neuroimaging, this compound has been investigated for its therapeutic potential in oncology. The compound's structure suggests it may interact with various biological pathways involved in tumor growth and metastasis.

Case Study: Inhibition of PRMT5

Research has indicated that compounds structurally related to this compound may act as inhibitors of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. Inhibiting PRMT5 can disrupt tumor cell proliferation and survival, making it a target for cancer therapy .

Table 2: Overview of PRMT5 Inhibitors Related to this compound

| Compound | Mechanism of Action | Efficacy | Clinical Phase |

|---|---|---|---|

| JNJ-64326067 | PRMT5 inhibition | Promising preclinical results | Phase I trials ongoing |

| Related Compounds | Competitive inhibition of substrate binding | Variable efficacy across tumor types | Preclinical studies |

Mechanism of Action

The mechanism of action of N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine involves its binding to aggregated tau proteins in the brain. This binding is highly selective and allows for the visualization of tau protein distribution using positron emission tomography imaging. The compound’s fluorine atom plays a crucial role in its binding affinity and selectivity .

Comparison with Similar Compounds

Structural Analogues in the Isoquinoline Class

Several isoquinoline derivatives have been explored for tau imaging or therapeutic applications:

- N-(2-Chloro-5-fluorophenyl)isoquinolin-6-amine (7f): Synthesized via a heteroannulation strategy, this compound shares the isoquinoline core but lacks the 4-fluoro-5-methylpyridine substitution.

- Structural differences include a non-fluorinated pyridine group and altered substituents on the isoquinoline ring .

Key Structural Advantage of JNJ-64326067 :

The 4-fluoro-5-methylpyridine moiety enhances tau binding affinity and selectivity while reducing off-target interactions. Fluorination at the 4-position improves metabolic stability and PET signal specificity .

Other Tau PET Tracers

[18F]MK-6240

- Structure : A pyridoindole derivative.

- Performance : Binds tau with high affinity (Ki = 1.5 nM) but shows off-target binding to neuromelanin and melanin-containing tissues .

- Comparison: JNJ-64326067 exhibits superior selectivity for tau over non-tau pathologies, as evidenced by its lack of binding to melanin-rich regions in preclinical models .

[18F]THK5351

- Structure: Quinoline-based scaffold.

- Performance : Binds MAO-B in addition to tau, leading to off-target uptake in the basal ganglia and thalamus .

- Comparison: JNJ-64326067 avoids MAO-B interactions due to its optimized substituents, improving diagnostic accuracy in regions affected by non-AD pathologies .

[18F]PI-2620

- Structure: 2-arylquinoline derivative.

- Performance : Shows high sensitivity for tau in AD but also binds to TDP-43 in frontotemporal lobar degeneration, limiting specificity .

- Comparison : JNJ-64326067’s selectivity for tau over TDP-43 and Aβ makes it more reliable for AD-specific imaging .

Pharmacokinetic and Clinical Comparisons

Clinical Implications: JNJ-64326067’s balanced lipophilicity (log D = 3.51) enables efficient blood-brain barrier penetration without excessive nonspecific binding. Its high selectivity minimizes false positives in AD diagnosis compared to tracers like [18F]THK5351 .

Emerging Competitors

- 1,5-Naphthyridin-2-amines (e.g., [18F]JNJ-311) : These compounds share structural motifs with JNJ-64326067 but use a naphthyridine core. Early data suggest comparable tau affinity but higher variability in clinical reproducibility .

- Next-Generation Tracers (e.g., [18F]GTP1): Focus on pan-tau binding across AD and non-AD tauopathies. However, none have yet matched JNJ-64326067’s combination of specificity and pharmacokinetic stability .

Biological Activity

N-(4-fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine is a compound that has garnered significant attention in medicinal chemistry, particularly for its potential applications in neuroimaging and therapeutic interventions related to neurodegenerative diseases, especially Alzheimer's disease. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 253.28 g/mol. Its structure features an isoquinoline core with a pyridine ring that includes a fluorine substituent, which is critical for its biological activity.

Research indicates that this compound selectively binds to aggregated tau proteins, which are implicated in the pathology of Alzheimer's disease. The binding mechanism likely involves:

- Hydrophobic interactions

- Hydrogen bonding

- Electrostatic forces

These interactions suggest that the isoquinoline scaffold plays a pivotal role in targeting specific binding sites on tau proteins, although the exact binding mechanism remains under investigation.

Neuroimaging

The compound has been identified as a promising candidate for positron emission tomography (PET) imaging tracers aimed at detecting tau aggregates in the brain. Its high selectivity for pathological tau forms makes it particularly valuable for diagnostic purposes in Alzheimer's disease .

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile with minimal off-target binding, enhancing its potential as a diagnostic tool. Studies utilizing radiolabeling techniques have demonstrated its high affinity for tau aggregates found in post-mortem brain tissues from Alzheimer's patients .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridine Ring : This is achieved through reactions starting from commercially available precursors.

- Isoquinoline Formation : A cyclization reaction is employed to create the isoquinoline ring.

- Coupling Reaction : The final step involves coupling the 4-fluoro-5-methylpyridine with the isoquinoline ring to yield the desired compound .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(2-Aminoethyl)-1-methylisoquinoline | Structure | Lacks fluorination; primarily studied for effects on neurotransmitter systems. |

| 5-Methylisocoumarin | Structure | Different core structure; used in anti-inflammatory research. |

| 2-Fluoroquinoline | Structure | Similar fluorinated heterocyclic structure; explored for antibacterial properties. |

The unique binding affinity of this compound for tau aggregates distinguishes it from these similar compounds, making it particularly relevant for Alzheimer's disease research.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Binding Affinity Studies : Research has shown that this compound binds selectively to tau aggregates in brain tissues from Alzheimer's patients, demonstrating its potential utility in both diagnostics and therapeutic monitoring.

- Pharmacokinetic Evaluations : In vivo studies using PET imaging have confirmed the compound's effectiveness in visualizing tau pathology, supporting its role as a diagnostic agent .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the isoquinoline scaffold can significantly impact binding affinity and selectivity towards tau proteins, providing insights for future drug design.

Q & A

Q. What is the primary application of JNJ-64326067 in Alzheimer’s disease (AD) research?

JNJ-64326067 is a positron emission tomography (PET) tracer designed to image aggregated tau protein in vivo. Tau aggregates are a hallmark of AD and correlate with neurodegeneration and cognitive decline. The compound’s high affinity (Ki = 2.4 nM for tau) and >1,000-fold selectivity over β-amyloid (Aβ) make it a critical tool for studying tau pathology progression and evaluating therapeutic interventions .

Q. How does JNJ-64326067’s pharmacokinetic profile influence its utility in tau imaging?

Key pharmacokinetic parameters include:

- Log D (pH 7.4): 3.51, indicating moderate lipophilicity for blood-brain barrier penetration.

- Plasma protein binding: 93.6% (human), reducing free tracer availability but maintaining sufficient brain uptake.

- Brain tissue binding: 98.7%, ensuring prolonged interaction with tau aggregates . These properties balance signal specificity and retention time, enabling reliable quantification of tau burden in clinical PET scans .

Q. What experimental validation supports JNJ-64326067’s selectivity for tau over Aβ?

In vitro competitive binding assays using post-mortem AD brain tissues demonstrated a Ki of 2.4 nM for tau and no significant binding to Aβ plaques. Autoradiography confirmed colocalization with tau-positive regions but not Aβ-rich areas, validated by immunohistochemistry .

Advanced Research Questions

Q. How can PET imaging protocols be optimized for JNJ-64326067 to account for pharmacokinetic variability?

- Scan timing: Delayed scanning (e.g., 60–90 minutes post-injection) minimizes contamination from free tracer and nonspecific binding.

- Kinetic modeling: Use compartmental models (e.g., two-tissue reversible) to separate specific tau binding from vascular and free tracer signals.

- Dose adjustment: Adjust administered activity (e.g., 185–370 MBq) based on patient weight and scanner sensitivity to optimize signal-to-noise ratios .

Q. What methodologies are recommended to validate JNJ-64326067’s specificity in post-mortem brain samples?

- Autoradiography with blocking: Co-incubate brain slices with unlabeled JNJ-64326067 to confirm displaceable binding.

- Immunohistochemical correlation: Overlay PET signal maps with anti-tau (e.g., AT8) and anti-Aβ (e.g., 6E10) antibody staining to verify anatomical specificity .

- Cross-tracer comparisons: Compare binding patterns with established tracers (e.g., MK-6240 or THK5351) to identify off-target interactions .

Q. How does JNJ-64326067’s binding affinity compare to other tau PET tracers in cross-sectional studies?

Q. What strategies address discrepancies in JNJ-64326067 uptake between preclinical and clinical studies?

- Species-specific validation: Confirm tracer binding in non-human primates (NHPs) before human trials, as NHPs lack endogenous tau aggregates, necessitating seeding models with AD-derived tau .

- Quantitative normalization: Use reference regions (e.g., cerebellar gray matter) devoid of tau pathology to standardize uptake values (SUVRs) across cohorts .

- Longitudinal calibration: Incorporate repeated baseline scans to account for intra-subject variability in tracer metabolism .

Methodological Considerations Table

| Parameter | JNJ-64326067 Protocol Recommendation | Rationale |

|---|---|---|

| Injection-to-scan time | 60–90 minutes | Reduces free tracer contribution |

| Reference region | Cerebellar gray matter | Low tau pathology, stable normalization |

| Dosage | 185–370 MBq | Balances radiation safety and signal quality |

| Blocking agent | Unlabeled JNJ-64326067 (10 μM) | Validates displaceable binding in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.